Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
Description
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate (CAS 335-10-4) is a per- and polyfluoroalkyl substance (PFAS) characterized by a branched fluorinated carbon chain. Its molecular formula is C₄F₇O₂Na, with a molecular weight of 214.04 g/mol . The compound features a trifluoromethyl (-CF₃) group and four fluorine atoms on the adjacent carbon, contributing to its high stability and resistance to thermal and chemical degradation. It is classified under PFAS due to its carbon-fluorine bonds and is used in industrial applications, including fluoropolymer manufacturing and as a surfactant . Its physicochemical properties include low vapor pressure (typical of PFAS) and high persistence in environmental matrices, raising concerns about bioaccumulation and long-term ecological impacts .
Properties
Molecular Formula |
C4F7NaO2 |
|---|---|
Molecular Weight |
236.02 g/mol |
IUPAC Name |
sodium;2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(1(12)13,3(6,7)8)4(9,10)11;/h(H,12,13);/q;+1/p-1 |
InChI Key |
HNFKHJSJFCOUJT-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is characterized by a unique structure that includes multiple fluorine atoms attached to a propanoate backbone. Its molecular formula is , and it has a molecular weight of approximately 228.06 g/mol . The presence of electronegative fluorine atoms enhances the compound's stability and alters its reactivity compared to non-fluorinated analogs.
Surfactants and Coatings
The compound's amphiphilic nature allows it to function effectively as a surfactant in various formulations. It is used in coatings that require water repellency and chemical inertness. For instance:
- Textile Finishes : this compound can be applied to fabrics to impart water-repellent properties while maintaining breathability.
- Industrial Coatings : Its stability under extreme conditions makes it suitable for coatings on machinery and equipment that are exposed to harsh chemicals.
Electronics
In the electronics industry, this compound is utilized in the production of insulating materials due to its excellent dielectric properties. It can enhance the performance of electrical components by providing thermal stability and resistance to high voltages.
Pharmaceutical Applications
This compound has potential applications in drug formulation and delivery systems:
- Drug Solubilization : The compound's unique properties can improve the solubility of hydrophobic drugs, facilitating better absorption in biological systems.
- Targeted Drug Delivery : Research is ongoing into its ability to interact with biological membranes, which may lead to advancements in targeted therapies for various diseases.
Environmental Research
Recent studies have highlighted the environmental implications of fluorinated compounds like this compound:
- PFAS Characteristics : As part of the per- and polyfluoroalkyl substances (PFAS) group, this compound exhibits persistence in the environment. Research is focused on understanding its behavior in soil and water systems and its potential bioaccumulation in living organisms.
- Toxicological Studies : Investigations into the toxicological effects of this compound are crucial for assessing risks associated with its use in industrial applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Interaction with Biological Membranes | Environmental Science | Demonstrated potential for accumulation in organisms; ongoing studies required. |
| Application in Textile Coatings | Materials Science | Improved water repellency without compromising fabric breathability. |
| Drug Delivery Systems | Pharmaceutical Research | Enhanced solubility of hydrophobic drugs; promising results for targeted therapies. |
Mechanism of Action
The mechanism by which sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound contribute to its high electronegativity and stability, allowing it to interact with various biological and chemical systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is structurally distinct from other PFAS, particularly ether-containing analogs like GenX (ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, CAS 62037-80-3). While both compounds share a tetrafluoro-propanoate backbone, GenX incorporates a heptafluoropropoxy (-OC₃F₇) group instead of a trifluoromethyl group, increasing its molecular weight to ~330 g/mol and altering its solubility and reactivity .
Physicochemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Key Functional Groups | Vapor Pressure (20°C) |
|---|---|---|---|---|
| This compound | 335-10-4 | 214.04 | -CF₃, -COONa | ~0.01 Pa (estimated) |
| GenX (HFPO-DA) | 62037-80-3 | ~330 | -OC₃F₇, -COO⁻NH₄⁺ | 0.01 Pa |
| PFOA (Perfluorooctanoic acid) | 335-67-1 | 414.07 | -CF₂CF₂CF₂CF₂CF₂CF₂CF₂-COOH | 0.017 Pa |
| PEPA (2,3,3,3-Tetrafluoro-2-(pentafluoroethoxy)propanoate) | N/A | 282.05 | -CF₂OCF₂CF₃, -COO⁻ | N/A |
Key Observations :
- GenX’s ether-oxygen atoms increase its polarity, enhancing solubility in water compared to the sodium compound .
Environmental Behavior and Toxicity
In contrast, GenX shows lower bioaccumulation in fish than PFOA but higher than shorter-chain PFAS . In plants, GenX and PFOA accumulate in roots and leaves, with GenX causing oxidative stress in Arabidopsis thaliana at concentrations >10 µM .
Toxicity Endpoints: Compound Acute Toxicity (LC₅₀, Aquatic) Chronic Effects (Mammalian) this compound Not reported Likely hepatotoxic (based on PFAS class) GenX 69 mg/L (Daphnia magna) Liver hypertrophy, peroxisome proliferation PFOA 22 mg/L (Daphnia magna) Hepatotoxicity, immunotoxicity, carcinogenicity
Regulatory Status :
- GenX and PFOA are regulated under EPA guidelines, with GenX’s provisional health advisory limit set at 10 ppt in drinking water . The sodium compound lacks specific regulations but falls under broad PFAS monitoring programs due to structural similarities .
Key Research Findings
- GenX vs. PFOA : GenX induces steatosis and peroxisomal proliferation in mouse livers at lower doses than PFOA, suggesting distinct toxicokinetic pathways .
- Plant Toxicity : Both GenX and PFOA inhibit growth in Nicotiana benthamiana, but GenX exhibits higher phytotoxicity per unit concentration .
- Emerging Alternatives : Ether-based PFAS like PEPA and PFO3OA show reduced bioaccumulation but comparable environmental persistence to traditional PFAS .
Biological Activity
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate (NaTFP) is a fluorinated compound known for its unique structure characterized by multiple fluorine atoms attached to a propanoate backbone. With a molecular formula of and a molecular weight of approximately 228.06 g/mol, this compound exhibits distinct chemical properties such as increased stability and hydrophobicity due to its high degree of fluorination.
The specific biological activity and mechanism of action of this compound remain largely unexplored. However, it is classified within the broader category of per- and polyfluoroalkyl substances (PFAS), which are known to interact with proteins and cellular membranes due to their amphiphilic nature. This interaction can influence various biological processes and may lead to metabolic disruptions .
Toxicological Implications
Research indicates that PFAS compounds, including NaTFP, can accumulate in living organisms and may disrupt metabolic processes. Toxicological studies have linked PFAS exposure to various adverse health outcomes such as:
- Cancer : Elevated blood levels of PFAS have been associated with kidney and testicular cancer.
- Hormonal Disruption : Changes in thyroid function and hormone levels have been observed.
- Immune System Effects : Alterations in immune response have been documented.
- Developmental Issues : Adverse effects on fetal development and reproductive health have been reported .
Environmental Impact
This compound's persistence in the environment raises concerns regarding its bioaccumulation potential. Studies suggest that similar compounds can remain in the human body for extended periods (months to years), leading to chronic exposure risks .
Comparative Analysis with Similar Compounds
To better understand the biological activity of NaTFP, it is useful to compare it with other fluorinated compounds. Below is a table summarizing key features of this compound alongside similar substances.
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 3847-76-5 | C4F7NaO2 | High stability; significant hydrophobicity |
| Methyl perfluoroisobutyrate | 680-05-7 | C4F7O2 | Multiple fluorinated groups |
| Perfluorobutanoic acid | 375-22-4 | C4F7O2 | Known for environmental persistence |
| Trifluoroacetic acid | 76-05-1 | C2F3O2 | Strong acid with notable biological activity |
Unique Characteristics of NaTFP
This compound is distinguished by its specific arrangement of trifluoromethyl groups which enhance its stability and alter its reactivity compared to other similar compounds. This unique structure allows for specialized applications in surfactants and coatings that may not be achievable with other fluorinated compounds.
Case Study: PFAS Accumulation in Wildlife
A study examining PFAS accumulation in freshwater fish highlighted the environmental persistence of these substances. Fish exposed to contaminated waters showed elevated levels of various PFAS compounds in their tissues. This case underscores the potential for this compound to bioaccumulate similarly due to its structural characteristics .
Case Study: Human Health Impact Assessment
Epidemiological studies have indicated a correlation between PFAS exposure and several health issues among populations exposed occupationally or environmentally. These studies provide a framework for understanding the potential health impacts associated with this compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
